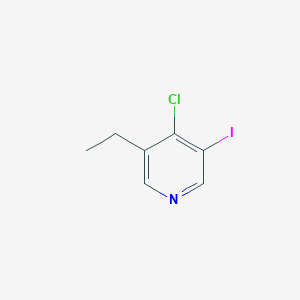

Pyridine, 4-chloro-3-ethyl-5-iodo-

Description

Overview of Halogenated Pyridine (B92270) Derivatives in Advanced Chemical Research

Halogenated pyridine derivatives are of paramount importance in advanced chemical research, primarily due to the unique properties that halogen atoms impart to the pyridine scaffold. nih.gov Halogens can modulate the electronic nature of the pyridine ring, influence its metabolic stability, and provide synthetic handles for further functionalization through various cross-coupling reactions. nih.govresearchgate.net The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of drug candidates. nih.govrsc.org

The position and nature of the halogen substituent significantly impact the reactivity of the pyridine ring. For instance, halogenation at the 2- and 4-positions makes these sites susceptible to nucleophilic substitution, a cornerstone of pyridine chemistry. nih.gov Conversely, halogenation at the 3- and 5-positions can be more challenging to achieve directly but offers alternative vectors for molecular elaboration. nih.govresearchgate.net The presence of different halogens, such as chlorine, bromine, and iodine, on the same pyridine ring further expands the possibilities for selective chemical transformations.

Table 1: General Applications of Halogenated Pyridines

| Application Area | Significance of Halogenation |

| Medicinal Chemistry | Enhances binding affinity to biological targets, improves metabolic stability, and provides sites for further molecular diversification. nih.govrsc.org |

| Agrochemicals | Contributes to the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. nih.gov |

| Materials Science | Used in the synthesis of ligands for metal complexes, organic light-emitting diodes (OLEDs), and other functional materials. nih.gov |

| Synthetic Chemistry | Serves as versatile building blocks for the construction of more complex molecules through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. nih.gov |

Significance of the Substitution Pattern: Pyridine, 4-chloro-3-ethyl-5-iodo- as a Unique Building Block

The specific substitution pattern of Pyridine, 4-chloro-3-ethyl-5-iodo- makes it a particularly interesting and unique building block in organic synthesis. The presence of three different substituents—a chloro group at the 4-position, an ethyl group at the 3-position, and an iodo group at the 5-position—on the pyridine core creates a molecule with distinct regiochemical and electronic properties.

The 4-chloro substituent activates this position for nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles. The 3-ethyl group, being an electron-donating alkyl group, can influence the reactivity of the adjacent positions and provides steric bulk that can direct the approach of reagents. The 5-iodo substituent is a key feature, as the carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent site for metal-catalyzed cross-coupling reactions. This differential reactivity of the C-Cl and C-I bonds allows for sequential and site-selective modifications, a highly desirable attribute for the efficient synthesis of complex target molecules.

The combination of these substituents on a single pyridine ring offers a platform for creating a diverse library of compounds. The unique spatial arrangement and electronic interplay of the chloro, ethyl, and iodo groups can lead to the discovery of molecules with novel biological activities or material properties that would be inaccessible through simpler substitution patterns.

Academic Rationale for Investigating Highly Substituted Pyridine Systems

The academic interest in highly substituted pyridine systems like Pyridine, 4-chloro-3-ethyl-5-iodo- is multifaceted. A primary driver is the development of novel and efficient synthetic methodologies for their preparation. acs.orgrsc.org The construction of polysubstituted pyridines, especially those with a defined regiochemistry, can be challenging, and the pursuit of new synthetic routes is a constant endeavor in organic chemistry. nih.govthieme-connect.com Strategies such as multi-component reactions, C-H activation, and ring-opening/ring-closing cascades are actively being explored to access these complex scaffolds. nih.govrsc.org

Furthermore, the exploration of highly substituted pyridines is fueled by the quest for new bioactive molecules. The pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs. nih.govrsc.org By systematically varying the substituents on the pyridine ring, chemists can explore a vast chemical space and identify new compounds with potential therapeutic applications. scitechdaily.com The unique three-dimensional arrangement of substituents in highly decorated pyridines can lead to enhanced potency and selectivity for biological targets.

Finally, the study of these complex molecules contributes to a deeper fundamental understanding of structure-property relationships. Investigating how different substituent patterns influence the chemical and physical properties of the pyridine ring provides valuable insights that can guide the rational design of new functional molecules for a wide range of applications.

Structure

3D Structure

Properties

CAS No. |

351457-61-9 |

|---|---|

Molecular Formula |

C7H7ClIN |

Molecular Weight |

267.49 g/mol |

IUPAC Name |

4-chloro-3-ethyl-5-iodopyridine |

InChI |

InChI=1S/C7H7ClIN/c1-2-5-3-10-4-6(9)7(5)8/h3-4H,2H2,1H3 |

InChI Key |

AIASYTYZDQXICD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC(=C1Cl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridine, 4 Chloro 3 Ethyl 5 Iodo and Analogous Halogenated Ethylpyridines

Precursor-Based Synthesis Strategies for Substituted Pyridines

The construction of the pyridine (B92270) ring from acyclic precursors offers a powerful and flexible approach to introduce multiple substituents with a high degree of control. These methods involve the strategic assembly of fragments that ultimately form the desired heterocyclic system.

Regioselective Introduction of Halogens (Chloro and Iodo) on the Pyridine Core

The regioselective halogenation of a pre-formed pyridine or a pyridine precursor is a critical step in the synthesis of compounds like Pyridine, 4-chloro-3-ethyl-5-iodo- . The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic aromatic substitution to the 3- and 5-positions. However, the presence of activating or directing groups can significantly alter this selectivity.

Recent advancements have focused on achieving high regioselectivity in pyridine halogenation. For instance, methods for the 3-selective halogenation of pyridines have been developed utilizing Zincke imine intermediates. This strategy involves a ring-opening, halogenation, and ring-closing sequence. Another approach for selective halogenation involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines, facilitating subsequent displacement with halide nucleophiles. Furthermore, the use of hypervalent iodine(III) reagents in the presence of potassium halide salts has been shown to be an effective and environmentally friendly method for the regioselective C3 halogenation of certain heterocyclic systems, which could be adapted for pyridine derivatives. rsc.org

A plausible synthetic route towards Pyridine, 4-chloro-3-ethyl-5-iodo- could involve the initial synthesis of a 4-hydroxypyridine (B47283) derivative, which can then undergo regioselective iodination at the 3- and 5-positions. A known method for the synthesis of 3,5-diiodo-4-hydroxypyridine involves treating 4-hydroxypyridine with iodine in a basic aqueous solution, followed by acidification. google.com The resulting di-iodinated compound could then be a precursor for the introduction of the chloro and ethyl groups.

| Reagent/Catalyst | Position of Halogenation | Substrate Type | Reference |

| Zincke Imine Intermediates | 3-position | Pyridines | |

| Designed Phosphine Reagents | 4-position | Pyridines | |

| Hypervalent Iodine(III)/KX | 3-position | Pyrazolo[1,5-a]pyrimidines | rsc.org |

| I₂/NaOH | 3,5-positions | 4-Hydroxypyridine | google.com |

| N-Halosuccinimides/Fluorinated Alcohols | Varies | Arenes and Heterocycles |

Stereoselective and Chemoselective Ethylation at the Pyridine-3 Position

The introduction of an ethyl group at the 3-position of the pyridine ring can be achieved through various methods, with stereoselectivity and chemoselectivity being key considerations, particularly when other functional groups are present. One of the most common strategies involves the use of organometallic reagents.

For instance, a pre-functionalized pyridine, such as a 3-halopyridine, can undergo a cross-coupling reaction with an ethylating agent. Palladium-catalyzed cross-coupling reactions are widely used for this purpose. Alternatively, a halogen-metal exchange reaction can be employed to generate a 3-pyridyl organometallic species, which can then be quenched with an ethyl electrophile. thieme-connect.de

Another approach involves the direct C-H ethylation of the pyridine ring. While challenging due to the inherent reactivity of the different C-H bonds, methods utilizing transition metal catalysis have shown promise for the regioselective alkylation of pyridines. For example, rhodium(I)-catalyzed intermolecular alkylation of pyridines can lead to ortho-alkylation.

In the context of synthesizing Pyridine, 4-chloro-3-ethyl-5-iodo- , if starting from a pre-halogenated pyridine, the ethyl group could be introduced via a Negishi or Suzuki cross-coupling reaction at the 3-position. The choice of catalyst and reaction conditions would be crucial to avoid side reactions with the chloro and iodo substituents.

Cycloaddition and Condensation Approaches to Poly-substituted Pyridine Ring Formation

Building the pyridine ring from acyclic precursors through cycloaddition and condensation reactions is a highly effective strategy for creating polysubstituted pyridines. acsgcipr.orgelsevierpure.com These methods allow for the convergent assembly of complex molecules from simpler starting materials.

Cycloaddition Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, of 1-azadienes with alkynes is a classic method for pyridine synthesis. researchgate.net More recently, [3+3] cycloaddition reactions have gained prominence. For example, the organocatalyzed formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones provides access to tri- or tetrasubstituted pyridine scaffolds. nih.gov The use of 1,4-oxazinone precursors in tandem cycloaddition/cycloreversion reactions with alkynes is another powerful tool for constructing highly substituted pyridines.

Condensation Reactions: Classical condensation reactions remain a mainstay for pyridine synthesis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.org The Guareschi-Thorpe and Bohlmann-Rahtz syntheses are other examples of condensation approaches that lead to functionalized pyridines. acsgcipr.org These multicomponent reactions can be highly efficient, though they may require optimization to achieve the desired substitution pattern for a complex target like Pyridine, 4-chloro-3-ethyl-5-iodo- . acsgcipr.org

| Reaction Type | Key Precursors | Substitution Pattern | Reference |

| [3+3] Cycloaddition | Enamines, Enals/Ynals/Enones | Tri- or Tetrasubstituted | nih.gov |

| Tandem Cycloaddition/Cycloreversion | 1,4-Oxazinones, Alkynes | Polysubstituted | |

| Hantzsch Synthesis | Aldehyde, β-Ketoesters, Ammonia | Symmetrical Pyridines | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamines, Alkynones | Polysubstituted | acsgcipr.org |

Direct Functionalization and Late-Stage Diversification of Pyridine, 4-chloro-3-ethyl-5-iodo-

Late-stage functionalization involves the direct modification of a pre-existing pyridine core. This approach is particularly valuable for the synthesis of analogues and for introducing functional groups in the final steps of a synthetic sequence.

Strategies for Selective Halogenation (Chlorination and Iodination) on Pyridine Substrates

The direct and selective introduction of chlorine and iodine onto a pyridine ring that already bears other substituents, such as an ethyl group, requires careful control of regioselectivity. The directing effects of the pre-existing groups will heavily influence the position of the incoming halogen.

For a substrate like 3-ethylpyridine (B110496), electrophilic halogenation would be expected to occur primarily at the 5-position, and to a lesser extent, the 2- and 6-positions. Achieving the desired 4-chloro-5-iodo substitution pattern on a 3-ethylpyridine precursor would likely require a multi-step approach involving the use of directing groups or a more complex synthetic strategy.

One potential strategy involves the use of pyridyne intermediates. For example, a 3-chloropyridine (B48278) derivative can be converted into a 3,4-pyridyne, which can then undergo regioselective addition of a nucleophile at the 4-position, followed by an electrophilic quench at the 3-position, leading to a 2,3,4-trisubstituted pyridine. nih.gov This methodology could potentially be adapted to introduce the desired substituents.

Methodologies for Introducing Alkyl Chains (Ethyl Group) via Directed C-H or Halogen-Metal Exchange

The introduction of an ethyl group onto a pre-halogenated pyridine can be achieved through several modern synthetic methods.

Halogen-Metal Exchange: A more common and versatile method is the halogen-metal exchange reaction. thieme-connect.de A dihalogenated pyridine, such as a chloro-iodopyridine derivative, can undergo selective halogen-metal exchange. The rate of exchange generally follows the trend I > Br > Cl, meaning that an iodo-substituted pyridine will typically undergo exchange more readily than a chloro-substituted one. This chemoselectivity can be exploited to selectively replace the iodine atom with a metal (e.g., lithium or magnesium), generating an organometallic intermediate. This intermediate can then be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the desired position. For the synthesis of Pyridine, 4-chloro-3-ethyl-5-iodo- , a precursor like 4-chloro-3,5-diiodopyridine (B86335) could potentially undergo selective halogen-metal exchange at the 3-position, followed by ethylation.

| Method | Key Intermediate | Electrophile/Coupling Partner | Reference |

| Directed C-H Functionalization | Organometallic complex | Ethylating agent | |

| Halogen-Metal Exchange | Organolithium or Grignard reagent | Ethyl halide | thieme-connect.de |

| Negishi Coupling | Organozinc reagent | Ethyl halide | |

| Suzuki Coupling | Boronic acid/ester | Ethyl halide |

Emerging Synthetic Techniques for Halogenated Pyridines

The inherent electron-deficient nature of the pyridine ring often complicates traditional electrophilic aromatic substitution reactions, which typically require harsh conditions and can lead to mixtures of regioisomers. youtube.comresearchgate.net To overcome these limitations, modern synthetic methodologies have focused on creating more efficient and selective pathways to functionalized pyridines.

Transition Metal-Catalyzed Syntheses for Pyridine Ring Construction and Functionalization

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, and pyridines are no exception. These methods offer powerful tools for both the de novo construction of the pyridine ring and the late-stage functionalization of pre-existing pyridine scaffolds, enabling the regioselective introduction of a wide array of substituents. acs.orgresearchgate.netnih.gov

One of the most elegant strategies for constructing polysubstituted pyridines is the [2+2+2] cycloaddition reaction , catalyzed by various transition metals such as cobalt, rhodium, and nickel. This reaction allows for the assembly of the pyridine ring from two alkyne molecules and a nitrile, offering a high degree of control over the final substitution pattern. researchgate.net By carefully selecting the starting materials, it is possible to synthesize highly functionalized pyridines in a single step. While a direct synthesis of 4-chloro-3-ethyl-5-iodopyridine via this method is not explicitly reported, the principles of [2+2+2] cycloaddition suggest a potential route involving the co-cyclization of an appropriately substituted diyne with a nitrile.

More commonly, transition metal-catalyzed cross-coupling and C-H functionalization reactions are employed to introduce substituents onto a pre-existing pyridine ring. acs.org For a molecule like 4-chloro-3-ethyl-5-iodopyridine, a plausible synthetic strategy would involve the sequential functionalization of a simpler pyridine derivative. For instance, a 3-ethylpyridine core could be selectively halogenated at the 4- and 5-positions using transition metal-catalyzed methods. The development of ligands that can direct the metal catalyst to a specific C-H bond has been instrumental in achieving high regioselectivity in pyridine functionalization. acs.org

Recent advances have also demonstrated metal-free protocols for the assembly of polysubstituted pyridines, for example, from oximes and acroleins, which can be further functionalized using transition metal-catalyzed C-H activation reactions. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Pyridine Functionalization

| Catalyst System | Pyridine Substrate | Reagent | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Pyridine | Alkenes | C3-Alkenylated Pyridine | Varies | acs.org |

| BF₃·OEt₂ | Pyridine | Phosphine Oxide Anion | 4-Phosphonated Pyridine | Good to Excellent | nih.gov |

| Rhodium Catalyst | Pyridine | Acrylates | ortho-C-H Monoalkylated Pyridine | Varies | researchgate.net |

This table presents examples of functionalization reactions on the pyridine core, illustrating the types of transformations possible with transition metal catalysis, although not the direct synthesis of the target compound.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency and Regioselectivity

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comejbps.comrsc.org The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, including halogenated pyridines. ejbps.comrsc.orgnih.gov

The synthesis of polysubstituted pyridines can be significantly enhanced by microwave technology. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a classic method for constructing the pyridine ring, can be performed efficiently under microwave irradiation in a one-pot, three-component reaction. rsc.orgresearchgate.net This approach allows for the rapid assembly of a diverse library of substituted pyridines.

For the synthesis of 4-chloro-3-ethyl-5-iodopyridine, a key step that could be accelerated by MAOS is nucleophilic aromatic substitution (SNAr). A pre-existing di- or tri-halogenated pyridine could undergo selective displacement of a halogen at the 4-position. Research has shown that microwave-assisted SNAr reactions on 3,4,5-trihalopyridines with amines proceed efficiently to give 4-amino-3,5-dihalopyridines. rsc.org A similar strategy could be envisioned for the introduction of other nucleophiles.

Furthermore, microwave assistance has been successfully applied to the Paal-Knorr synthesis of polysubstituted pyrroles and thiophenes, demonstrating its utility in constructing five-membered heterocycles. mdpi.com The principles are transferable to pyridine synthesis, where microwave heating can facilitate the cyclization and dehydration steps. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

| Hantzsch Condensation | 24 h | 1 h | Higher | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | 60 min | 4 min | 80-95% | mdpi.com |

| Dihydropyridone Synthesis | Not specified | 120 s | 17-28% | nih.gov |

| N-acylhydrazone-7-OH-coumarin Synthesis | ~24 h | ~1 h | Higher | nih.gov |

This table highlights the general advantages of MAOS in heterocyclic synthesis, demonstrating significant reductions in reaction times and often improved yields.

Electrochemical Approaches to Halogenated Pyridines

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for halogenation. By using electricity as the "reagent," the need for harsh and often toxic chemical oxidants can be avoided. dntb.gov.ua Electrochemical methods can be applied to the direct C-H halogenation of aromatic and heteroaromatic compounds, including pyridines. dntb.gov.uarsc.org

The regioselectivity of electrochemical halogenation can be controlled by the substituents already present on the pyridine ring and by the reaction conditions. For the synthesis of 4-chloro-3-ethyl-5-iodopyridine, a sequential electrochemical halogenation strategy could be employed. For instance, a 3-ethylpyridine could first be iodinated and then chlorinated, or vice versa.

Studies have shown that the electrochemical oxidative halogenation of various heteroarenes can be achieved using sodium or hydrogen halides as the halogen source. dntb.gov.ua In this process, the halide ion is oxidized at the anode to generate a reactive halogenating species. A plausible mechanism involves the radical addition of a chlorine or iodine radical to the pyridine ring, followed by oxidation and deprotonation to yield the halogenated product. dntb.gov.ua

A radical-based direct C-H iodination protocol for pyridines has been developed that leads to C3 and C5 iodination, which is highly relevant for the synthesis of the target molecule. While direct electrochemical C-H chlorination of pyridines is also possible, the presence of an ethyl group at the 3-position and an iodine at the 5-position would influence the regioselectivity of a subsequent chlorination at the 4-position. The use of directing groups can also be employed to achieve meta-selective bromination of pyridines under electrochemical conditions.

Table 3: Examples of Electrochemical Halogenation of Heterocycles

| Substrate | Halogenating Agent | Product | Yield (%) | Reference |

| Imidazo[1,2-a]pyridines | NaCl | C-H Chlorinated Product | High | dntb.gov.ua |

| Imidazo[1,2-a]pyridines | NaBr | C-H Brominated Product | Good to Excellent | dntb.gov.ua |

| Pyridines | I₂ / Oxidant | C3 and C5 Iodinated Pyridines | Varies | |

| Pyrazolones | NaX (X=Cl, Br, I) | 4-Halopyrazolones | Moderate to Excellent | nih.gov |

This table showcases the applicability of electrochemical methods for the halogenation of various heterocyclic systems, providing a basis for a potential electrochemical route to the target compound.

Mechanistic Investigations into the Reactivity of Pyridine, 4 Chloro 3 Ethyl 5 Iodo

Analysis of Halogen Atom Lability and Electronic Effects on the Pyridine (B92270) Ring

The reactivity of the halogen substituents on the pyridine ring is dictated by a combination of the inherent electronic properties of the pyridine nucleus and the influence of the other substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a degree of electron deficiency in the ring, particularly at the α (2,6) and γ (4) positions. This electron deficiency is a crucial factor in facilitating nucleophilic aromatic substitution.

In the case of 4-chloro-3-ethyl-5-iodo-pyridine, the chlorine atom is at the activated C-4 position. The ethyl group at C-3 and the iodine atom at C-5 introduce additional electronic and steric factors. The ethyl group, being an alkyl group, is weakly electron-donating through an inductive effect. In contrast, the iodine atom, while also being a halogen, is more polarizable than chlorine.

The relative lability of the two halogen atoms, chlorine and iodine, is a key point of interest. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the bond to the more electronegative halogen (C-Cl) would be expected to be stronger than the C-I bond. However, the rate of substitution is often governed by the stability of the intermediate (Meisenheimer complex) and the ability of the leaving group to depart. Iodine is a better leaving group than chlorine due to its larger size and lower bond strength with carbon.

Table 1: Estimated Electronic Contributions of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect |

| Nitrogen | 1 | -I, -M (strongly deactivating) |

| Ethyl | 3 | +I (weakly activating) |

| Chlorine | 4 | -I (deactivating), +M (weakly donating) |

| Iodine | 5 | -I (deactivating), +M (weakly donating) |

Note: This table represents generalized electronic effects and the actual interplay can be more complex.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Halogenated Pyridine Positions (C-4 Chlorine and C-5 Iodine)

Nucleophilic aromatic substitution on the pyridine ring typically proceeds via a two-step addition-elimination mechanism. evitachem.com A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of a leaving group.

For 4-chloro-3-ethyl-5-iodo-pyridine, SNAr reactions could potentially occur at either the C-4 or C-5 position. The C-4 position is electronically activated by the ring nitrogen. The attack of a nucleophile at this position would lead to a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature.

Conversely, the C-5 position is not as electronically activated as the C-4 position. However, the C-I bond is weaker than the C-Cl bond, making iodide a better leaving group. Therefore, the regioselectivity of nucleophilic substitution would be a competitive process. Under many conditions, substitution at the C-4 position is expected to be favored due to electronic activation. However, specific reaction conditions and the nature of the nucleophile could potentially favor substitution at the C-5 position.

Table 2: Potential Nucleophilic Aromatic Substitution Pathways

| Position of Attack | Leaving Group | Key Factors Favoring the Pathway |

| C-4 | Cl⁻ | Electronic activation by ring nitrogen; stabilization of Meisenheimer complex. |

| C-5 | I⁻ | Weaker C-I bond; better leaving group ability of iodide. |

Metalation Reactions and Organometallic Intermediates involving C-I and C-Cl Bonds

The presence of two different halogen atoms also allows for selective metalation reactions, which are pivotal in forming organometallic intermediates for cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition reactions with transition metal catalysts (like palladium or copper) is a well-established principle.

This differential reactivity allows for selective functionalization of the C-5 position. For instance, in a palladium-catalyzed cross-coupling reaction such as a Suzuki, Stille, or Sonogashira reaction, the C-I bond would be expected to undergo oxidative addition preferentially, leaving the C-Cl bond intact for subsequent transformations.

Alternatively, halogen-metal exchange reactions, typically using organolithium or Grignard reagents at low temperatures, can also be employed. The C-I bond is more susceptible to this exchange than the C-Cl bond. This would generate a pyridyl-lithium or pyridyl-magnesium species at the C-5 position, which can then be reacted with various electrophiles.

Table 3: Predicted Selectivity in Metal-Mediated Reactions

| Reaction Type | Reagent | Expected Site of Reactivity | Resulting Intermediate/Product |

| Palladium-catalyzed Cross-Coupling | Pd(0) catalyst, nucleophile | C-5 | 4-chloro-3-ethyl-5-substituted-pyridine |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl | C-5 | 4-chloro-3-ethyl-5-lithiated (or magnesiated)-pyridine |

Sophisticated Chemical Transformations of Pyridine, 4 Chloro 3 Ethyl 5 Iodo

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For polyhalogenated substrates like 4-chloro-3-ethyl-5-iodo-pyridine, the site of reaction is primarily dictated by the relative reactivity of the carbon-halogen bonds, which generally follows the trend: C–I > C–Br > C–OTf >> C–Cl. nih.govfishersci.fr This inherent reactivity difference is the key to achieving regioselectivity.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. fishersci.frlibretexts.org This reaction is widely used due to its mild conditions, the stability and low toxicity of boronic acids, and its tolerance of a broad range of functional groups. fishersci.frorganic-chemistry.org The mechanism requires a base to activate the boronic acid, facilitating the crucial transmetalation step. organic-chemistry.org

For Pyridine (B92270), 4-chloro-3-ethyl-5-iodo-, the significantly weaker C-I bond at the C5 position is the preferred site for oxidative addition to the palladium(0) catalyst. Consequently, Suzuki-Miyaura coupling occurs with high regioselectivity at this position, leaving the C4-chloro substituent intact for potential subsequent transformations. This allows for the introduction of a wide variety of aryl and alkyl groups. While aryl couplings are common, the use of alkylboranes for sp3-sp3 bond formation has also been developed, expanding the reaction's scope. organic-chemistry.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine, 4-chloro-3-ethyl-5-iodo- Reaction conditions typically involve a Pd(0) catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent (e.g., Toluene, Dioxane).

| Boronic Acid Partner | Expected Product at C5 |

|---|---|

| Phenylboronic acid | 4-chloro-3-ethyl-5-phenylpyridine |

| 4-Methoxyphenylboronic acid | 4-chloro-3-ethyl-5-(4-methoxyphenyl)pyridine |

| 2-Thienylboronic acid | 4-chloro-3-ethyl-5-(2-thienyl)pyridine |

The Heck and Stille reactions provide alternative palladium-catalyzed pathways for C-C bond formation.

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted olefins. youtube.com This reaction offers a powerful method for introducing vinyl groups onto the pyridine core. As with the Suzuki coupling, the reaction with 4-chloro-3-ethyl-5-iodo-pyridine is expected to proceed selectively at the C5-iodo position.

The Stille coupling utilizes organostannanes as the coupling partner for halides or pseudohalides. organic-chemistry.orgwikipedia.org It is known for its versatility and tolerance of many functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org The reaction can be used to introduce sp2-hybridized groups like vinyl and aryl moieties. wikipedia.org The chemoselectivity is again dictated by the C-I bond's superior reactivity over the C-Cl bond.

Table 2: Heck and Stille Coupling Applications for Pyridine, 4-chloro-3-ethyl-5-iodo-

| Reaction Type | Coupling Partner | Expected Product at C5 |

|---|---|---|

| Heck | Styrene | 4-chloro-3-ethyl-5-styrylpyridine |

| Heck | n-Butyl acrylate | Butyl (E)-3-(4-chloro-3-ethylpyridin-5-yl)acrylate |

| Stille | Tributyl(vinyl)stannane | 4-chloro-3-ethyl-5-vinylpyridine |

The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, and it proceeds under mild conditions. wikipedia.orgorganic-chemistry.org This makes it highly valuable for the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

When applied to 4-chloro-3-ethyl-5-iodo-pyridine, the Sonogashira coupling provides a direct route to 5-alkynylpyridines. The exceptional reactivity of the C-I bond ensures that the alkynylation occurs exclusively at the C5 position.

Table 3: Sonogashira Coupling of Pyridine, 4-chloro-3-ethyl-5-iodo- with Terminal Alkynes Reaction conditions typically involve a Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), a Cu(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) in a solvent like THF or DMF.

| Terminal Alkyne Partner | Expected Product at C5 |

|---|---|

| Phenylacetylene | 4-chloro-3-ethyl-5-(phenylethynyl)pyridine |

| Ethynyltrimethylsilane | 4-chloro-3-ethyl-5-((trimethylsilyl)ethynyl)pyridine |

| 1-Heptyne | 4-chloro-5-(hept-1-yn-1-yl)-3-ethylpyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The choice of palladium precatalyst and phosphine (B1218219) ligand is critical and several "generations" of catalyst systems have been developed to accommodate a wide range of amine and halide substrates. wikipedia.org

For 4-chloro-3-ethyl-5-iodo-pyridine, Buchwald-Hartwig amination offers a direct path to introduce primary or secondary amines. The reaction is highly regioselective for the C5 position due to the greater lability of the C-I bond compared to the C-Cl bond. researchgate.net This allows for the synthesis of 5-aminopyridine derivatives, while the C4-chloro position remains available for further functionalization, such as a subsequent, more forcing amination or a nucleophilic aromatic substitution (SNAr) reaction.

Table 4: Buchwald-Hartwig Amination of Pyridine, 4-chloro-3-ethyl-5-iodo- Reaction conditions typically involve a Pd catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu).

| Amine Partner | Expected Product at C5 |

|---|---|

| Morpholine | 4-(4-chloro-3-ethylpyridin-5-yl)morpholine |

| Aniline | N-(4-chloro-3-ethylpyridin-5-yl)aniline |

| Cyclohexylamine | N-(4-chloro-3-ethylpyridin-5-yl)cyclohexanamine |

The predictability of cross-coupling reactions on polyhalogenated pyridines hinges on several key factors that govern regioselectivity.

Carbon-Halogen Bond Strength : The primary determinant of site-selectivity in substrates with different halogens is the bond dissociation energy (BDE). The reactivity trend C-I > C-Br > C-Cl > C-F is consistently observed in palladium-catalyzed oxidative addition steps. nih.gov For 4-chloro-3-ethyl-5-iodo-pyridine, this differential reactivity overwhelmingly favors initial reaction at the C5-iodo position.

Electronic Effects : The electron-withdrawing nature of the nitrogen atom in the pyridine ring depletes electron density at the ortho (C2, C6) and para (C4) positions. nih.gov This electronic polarization activates these positions for oxidative addition by the electron-rich Pd(0) catalyst. nih.gov In the absence of a more reactive halogen (like iodine), a chloro-substituent at C4 would be more reactive than one at C3 or C5.

Ligand and Catalyst Control : While substrate control (i.e., the C-I vs. C-Cl reactivity) is dominant, modern catalysis has shown that selectivity can sometimes be inverted through careful choice of ligands and reaction conditions. nih.govnsf.gov For instance, in certain dihalopyridines, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at an electronically less favored, but sterically more accessible, position. nsf.govnih.gov However, overcoming the large intrinsic reactivity difference between a C-I and a C-Cl bond on the same ring would be exceptionally challenging and would require a highly specialized catalytic system not typical for standard cross-coupling reactions. For 4-chloro-3-ethyl-5-iodo-pyridine, all standard palladium-catalyzed cross-coupling reactions will selectively functionalize the C5 position.

Selective Reduction and Oxidation Reactions of Pyridine, 4-chloro-3-ethyl-5-iodo-

Beyond cross-coupling, selective reduction and oxidation reactions offer further avenues for modifying the 4-chloro-3-ethyl-5-iodo-pyridine core.

Selective Reduction The selective reduction of halogens (hydrodehalogenation) is a common transformation. Given the reactivity trend of carbon-halogen bonds, the C-I bond can be selectively reduced over the C-Cl bond. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source can achieve this, yielding 4-chloro-3-ethylpyridine. More aggressive reducing agents or prolonged reaction times would eventually lead to the reduction of the C-Cl bond as well.

Selective Oxidation The pyridine nitrogen atom is susceptible to oxidation, most commonly forming a pyridine N-oxide. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are typically used for this transformation. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, further activating the C4 position towards nucleophilic attack. This provides a strategic pathway for subsequent functionalization at the C4-chloro position via SNAr reactions, which might be difficult to achieve on the parent pyridine. Oxidation of the ethyl side-chain is possible but would require harsh conditions that would likely degrade the heterocyclic core.

Functional Group Interconversions and Derivatization Strategies

The presence of two distinct halogen atoms on the pyridine ring of 4-chloro-3-ethyl-5-iodopyridine is the key to its synthetic utility. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. Generally, the carbon-iodine bond is more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions than the carbon-chlorine bond. This reactivity difference enables sequential, site-selective introduction of various substituents.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. The enhanced reactivity of the iodinated position (C-5) allows for its selective functionalization while leaving the chloro-substituent at C-4 intact for subsequent transformations.

Suzuki Coupling: The reaction of 4-chloro-3-ethyl-5-iodopyridine with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 5-substituted-4-chloro-3-ethylpyridine derivative.

Sonogashira Coupling: The palladium- and copper-catalyzed reaction with a terminal alkyne would introduce an alkynyl moiety at the C-5 position, a valuable handle for further synthetic manipulations.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a wide range of primary and secondary amines at the C-5 position, leading to the synthesis of various substituted aminopyridines.

Following the initial functionalization at the C-5 position, the less reactive C-4 chloro group can be targeted under more forcing reaction conditions, allowing for the synthesis of fully substituted, non-symmetrical pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr):

While the pyridine ring is electron-deficient, the presence of two halogen atoms does not render it highly susceptible to classical SNAr reactions without strong activation. However, under forcing conditions with potent nucleophiles such as alkoxides, thiolates, or amines, substitution of the chloro or iodo group might be achievable. The regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions.

Interactive Data Table: Representative Functional Group Interconversions

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 5-Aryl-4-chloro-3-ethylpyridine |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 4-Chloro-3-ethyl-5-(alkynyl)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 4-Chloro-3-ethyl-5-(amino)pyridine |

| Stille Coupling | Organostannane, Pd(PPh₃)₄, LiCl, Toluene, 100 °C | 5-Alkyl/Aryl-4-chloro-3-ethylpyridine |

Cycloaddition and Annulation Reactions with Halogenated Pyridine Scaffolds

The electron-deficient nature of the pyridine ring generally makes it a poor diene in Diels-Alder reactions. However, it can act as a dienophile or participate in other types of cycloadditions, particularly when activated by electron-withdrawing groups. The halogen substituents on 4-chloro-3-ethyl-5-iodopyridine further decrease the electron density of the ring, potentially enhancing its reactivity in certain cycloaddition and annulation processes.

[4+2] Cycloadditions (Diels-Alder Reactions):

While challenging, inverse-electron-demand Diels-Alder reactions, where the pyridine derivative acts as the dienophile reacting with an electron-rich diene, could be a plausible pathway for the construction of more complex fused heterocyclic systems. The subsequent aromatization of the initial cycloadduct would likely involve the elimination of one of the substituents.

[3+2] Cycloadditions:

1,3-Dipolar cycloadditions offer another avenue for the elaboration of the pyridine scaffold. Reactions with dipoles such as azides, nitrile oxides, or nitrones could lead to the formation of fused five-membered heterocyclic rings, such as triazolopyridines or oxazolopyridines.

Annulation Reactions:

Annulation strategies involving the functional groups on the pyridine ring are also conceivable. For instance, a Sonogashira coupling to introduce an alkyne at the C-5 position, followed by an intramolecular reaction with a nucleophile introduced at the C-4 position (after displacement of the chlorine), could lead to the formation of a fused ring system. Similarly, transition metal-catalyzed annulation reactions of the C-H bonds of the ethyl group with suitable coupling partners could provide access to polycyclic aromatic systems. elsevierpure.com The construction of pyridine ring systems can also be achieved through transition metal-catalyzed [2+2+2] cycloaddition reactions. nih.gov

Interactive Data Table: Potential Cycloaddition and Annulation Reactions

| Reaction Type | Reactants | Expected Product Core Structure |

| Inverse-Demand Diels-Alder | Electron-rich diene | Fused bicyclic system |

| 1,3-Dipolar Cycloaddition | Azide | Triazolopyridine derivative |

| Intramolecular Annulation | Pre-functionalized pyridine | Fused heterocyclic system |

Advanced Spectroscopic Characterization and Structural Analysis of Pyridine, 4 Chloro 3 Ethyl 5 Iodo and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Positional Assignment and Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For Pyridine (B92270), 4-chloro-3-ethyl-5-iodo-, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a complete picture of the electronic environment of each atom in the molecule. While ¹⁹F NMR is not applicable here as there are no fluorine atoms, the other nuclei provide a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The pyridine ring has two remaining protons at the C-2 and C-6 positions. Due to the asymmetrical substitution, these protons are chemically non-equivalent and are expected to appear as distinct singlets or narrow doublets, depending on the through-space coupling. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing chloro and iodo groups, along with the nitrogen atom, will deshield the ring protons, shifting them downfield. The ethyl group, being electron-donating, will have a slight shielding effect.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show seven distinct signals: five for the pyridine ring carbons and two for the ethyl group carbons. The chemical shifts of the ring carbons are significantly affected by the substituents. The carbons bearing the chloro (C-4) and iodo (C-5) groups will be significantly influenced, with their resonances shifted downfield. The presence of the nitrogen atom will also cause a characteristic downfield shift for the adjacent carbons (C-2 and C-6).

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a substituted pyridine. The electronic nature of the substituents on the ring will influence the shielding of the nitrogen atom. The presence of electron-withdrawing groups like chlorine and iodine is expected to deshield the nitrogen atom, resulting in a downfield chemical shift compared to unsubstituted pyridine.

Predicted NMR Data for Pyridine, 4-chloro-3-ethyl-5-iodo-

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | H-2 | 8.2 - 8.5 | s | |

| H-6 | 8.0 - 8.3 | s | ||

| -CH₂- (ethyl) | 2.7 - 3.0 | q | Coupled to -CH₃ | |

| -CH₃ (ethyl) | 1.2 - 1.5 | t | Coupled to -CH₂- | |

| ¹³C | C-2 | 150 - 155 | s | |

| C-3 | 135 - 140 | s | ||

| C-4 | 145 - 150 | s | ||

| C-5 | 95 - 105 | s | ||

| C-6 | 148 - 153 | s | ||

| -CH₂- (ethyl) | 25 - 30 | s | ||

| -CH₃ (ethyl) | 13 - 16 | s | ||

| ¹⁵N | N-1 | -50 to -100 | s | Relative to nitromethane |

Note: Predicted chemical shifts are based on data from analogous substituted pyridines and may vary from experimental values.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, C-Cl, and C-I bonds, as well as the vibrations of the ethyl group. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The presence of the ethyl group will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-I stretch will appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum will complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and are expected to appear in the 980-1050 cm⁻¹ region. The C-Cl and C-I stretching vibrations will also be Raman active and can help confirm their assignments from the IR spectrum.

Predicted Vibrational Frequencies for Pyridine, 4-chloro-3-ethyl-5-iodo-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium-Weak |

| Ethyl C-H Stretch | 2850 - 2980 | 2850 - 2980 | Medium-Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 | Strong |

| Ethyl -CH₂- Bend | ~1460 | ~1460 | Medium |

| Ethyl -CH₃ Bend | ~1380 | ~1380 | Medium |

| Ring Breathing | Weak | 980 - 1050 | Strong |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Strong |

| C-I Stretch | 500 - 600 | 500 - 600 | Medium |

Note: Predicted frequencies are based on data from analogous substituted pyridines and may vary from experimental values.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule and for elucidating its structure through fragmentation analysis. For Pyridine, 4-chloro-3-ethyl-5-iodo-, HRMS would provide the precise molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable insights into the connectivity of the atoms and the relative strengths of the chemical bonds.

Exact Mass Determination: The calculated exact mass of Pyridine, 4-chloro-3-ethyl-5-iodo- (C₇H₇ClIN) is approximately 282.9363 g/mol . HRMS can measure this mass with high accuracy (typically to within 5 ppm), which would unequivocally confirm the molecular formula. The isotopic pattern will also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I).

Fragmentation Analysis: Under electron impact ionization, the molecule will form a molecular ion (M⁺˙). The fragmentation of this ion is expected to proceed through several pathways. The weakest bond in the molecule is the C-I bond, and its cleavage would lead to the loss of an iodine radical, resulting in a prominent peak at [M-127]⁺. Cleavage of the C-Cl bond would give a peak at [M-35/37]⁺. The ethyl group can also fragment, with the loss of a methyl radical (CH₃˙) leading to a peak at [M-15]⁺, or the loss of an ethyl radical (C₂H₅˙) resulting in a peak at [M-29]⁺. Further fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments.

Predicted Major Fragments in the Mass Spectrum of Pyridine, 4-chloro-3-ethyl-5-iodo-

| m/z (mass/charge) | Proposed Fragment | Formation Pathway |

| 283/285 | [C₇H₇ClIN]⁺˙ | Molecular Ion |

| 268/270 | [C₆H₄ClIN]⁺˙ | Loss of CH₃˙ |

| 254/256 | [C₅H₂ClIN]⁺˙ | Loss of C₂H₅˙ |

| 156/158 | [C₇H₇ClN]⁺ | Loss of I˙ |

| 248 | [C₇H₇IN]⁺ | Loss of Cl˙ |

Note: The relative intensities of the fragment ions will depend on the ionization conditions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination for Pyridine, 4-chloro-3-ethyl-5-iodo- would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Molecular Geometry: The analysis would confirm the planar structure of the pyridine ring. The C-C and C-N bond lengths within the ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-Cl and C-I bond lengths would be consistent with those observed in other halogenated aromatic compounds. The geometry of the ethyl group, including the C-C bond length and the C-C-H and H-C-H bond angles, would also be determined with high precision.

Intermolecular Interactions: The crystal packing would be dictated by a combination of van der Waals forces and potentially weaker halogen bonding interactions. The presence of both chlorine and iodine atoms could lead to interesting supramolecular assemblies. Halogen bonds (C-I···N or C-Cl···N) between adjacent molecules could play a significant role in the crystal packing. Pi-pi stacking interactions between the pyridine rings might also be observed.

Predicted Crystallographic Parameters for Pyridine, 4-chloro-3-ethyl-5-iodo-

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| C-Cl Bond Length | ~1.74 Å |

| C-I Bond Length | ~2.10 Å |

| Pyridine Ring Bond Angles | ~120° |

| Intermolecular Interactions | Halogen bonding, π-π stacking |

Note: These predictions are based on the analysis of similarly substituted pyridine crystal structures. The actual crystallographic parameters can only be determined experimentally.

Academic Applications and Future Research Directions of Pyridine, 4 Chloro 3 Ethyl 5 Iodo in Chemical Science

Role as Versatile Building Blocks in Complex Organic Synthesis

There is no available research that discusses the use of Pyridine (B92270), 4-chloro-3-ethyl-5-iodo- as a building block in complex organic synthesis. The reactivity of the chloro, ethyl, and iodo groups at these specific positions on the pyridine ring has not been documented.

Potential in the Development of New Heterocyclic Scaffolds and Organic Frameworks

No literature could be found that explores the potential of Pyridine, 4-chloro-3-ethyl-5-iodo- in the creation of novel heterocyclic scaffolds or organic frameworks.

Exploration in Advanced Materials and Photophysical Systems

Information regarding the exploration of Pyridine, 4-chloro-3-ethyl-5-iodo- in the field of advanced materials or the study of its photophysical properties is not present in the available scientific literature.

Strategic Intermediates for Specialized Chemical Syntheses

There are no documented instances of Pyridine, 4-chloro-3-ethyl-5-iodo- being used as a strategic intermediate for any specialized chemical syntheses.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-3-ethyl-5-iodo-pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Substitution reactions are critical for synthesizing halogenated pyridines. For example, iodine or chlorine substitution can be achieved using sodium iodide/copper(I) iodide in DMF under reflux (80–100°C) . Ethyl group introduction may require alkylation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acid) . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group δ ~1.2–1.4 ppm for CH₃; iodopyridine C-I coupling ~160 Hz) .

- X-ray Crystallography : Resolves 3D geometry and confirms substitution patterns (e.g., dihedral angles between pyridine and ethyl/iodo groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₈H₈ClIN: ~284.91) .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

- Methodological Answer : Stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 4°C, 25°C, and −20°C over 30 days can assess degradation. Monitor via HPLC-UV (λ = 254 nm). Halogenated pyridines are prone to photodehalogenation; store in amber vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (Cl, I, ethyl) in this compound?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with substituent deletions (e.g., 4-H or 3-H instead of Cl/ethyl) .

- Bioactivity Assays : Test against bacterial strains (e.g., E. coli, S. aureus) for antimicrobial activity. Cl/I groups enhance lipophilicity and membrane penetration, while ethyl may sterically hinder target binding .

- Computational Modeling : Use DFT to calculate electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported reactivity data for iodopyridines in cross-coupling reactions?

- Methodological Answer :

- Reaction Screening : Test palladium (PdCl₂, Pd(OAc)₂) and copper catalysts (CuI) under varying conditions (e.g., ligand: XPhos vs. SPhos) .

- Kinetic Analysis : Use in situ IR or GC-MS to track intermediate formation (e.g., arylpalladium complexes). Contradictions may arise from iodide’s competing oxidative addition vs. catalyst poisoning .

Q. How can this compound serve as a precursor for anticancer agents, and what in vitro validation methods are recommended?

- Methodological Answer :

- Derivatization : Introduce pharmacophores (e.g., 1,3,4-oxadiazole via cyclization of hydrazides) to enhance cytotoxicity .

- Cell-Based Assays : Use MTT/PrestoBlue in cancer lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with controls (e.g., cisplatin). SAR data may reveal iodine’s role in DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.